molecular formula C16H23NO4S B2691908 N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide CAS No. 1902957-81-6

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide

Cat. No.: B2691908
CAS No.: 1902957-81-6
M. Wt: 325.42
InChI Key: GRCHKIYSFQQVKZ-UHFFFAOYSA-N
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Description

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes an octahydro-1,4-benzodioxin ring system and a phenylethane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the formation of the octahydro-1,4-benzodioxin ring. This can be achieved through the cyclization of appropriate diols under acidic conditions. The phenylethane sulfonamide group is then introduced via sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(octahydro-1,4-benzodioxin-6-yl)-2-phenoxyacetamide
  • (2E)-N-(octahydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide
  • N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide

Uniqueness

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide is unique due to its specific combination of the octahydro-1,4-benzodioxin ring and the phenylethane sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c18-22(19,11-8-13-4-2-1-3-5-13)17-14-6-7-15-16(12-14)21-10-9-20-15/h1-5,14-17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCHKIYSFQQVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NS(=O)(=O)CCC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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